Tert-butyl 4-bromo-2-methylbutanoate

Purification Chromatography Physical Properties

Tert-butyl 4-bromo-2-methylbutanoate (CAS 1210410-44-8) is a bifunctional aliphatic ester with the molecular formula C₉H₁₇BrO₂ and a molecular weight of 237.13 g·mol⁻¹. It belongs to the class of ω-bromo-α-methylalkanoate esters, featuring a primary alkyl bromide at the terminus and a tert-butyl ester protecting group.

Molecular Formula C9H17BrO2
Molecular Weight 237.13 g/mol
CAS No. 1210410-44-8
Cat. No. B14066018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-bromo-2-methylbutanoate
CAS1210410-44-8
Molecular FormulaC9H17BrO2
Molecular Weight237.13 g/mol
Structural Identifiers
SMILESCC(CCBr)C(=O)OC(C)(C)C
InChIInChI=1S/C9H17BrO2/c1-7(5-6-10)8(11)12-9(2,3)4/h7H,5-6H2,1-4H3
InChIKeyANVAROJPEJVBHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl 4-Bromo-2-Methylbutanoate (CAS 1210410-44-8): Procurement-Relevant Physicochemical and Structural Baseline


Tert-butyl 4-bromo-2-methylbutanoate (CAS 1210410-44-8) is a bifunctional aliphatic ester with the molecular formula C₉H₁₇BrO₂ and a molecular weight of 237.13 g·mol⁻¹ . It belongs to the class of ω-bromo-α-methylalkanoate esters, featuring a primary alkyl bromide at the terminus and a tert-butyl ester protecting group. The compound is a colorless liquid at ambient temperature, supplied commercially at ≥95% purity with recommended storage at 2–8 °C in sealed, dry conditions . Its IUPAC name is butanoic acid, 4-bromo-2-methyl-, 1,1-dimethylethyl ester, and it carries the InChI Key ANVAROJPEJVBHI-UHFFFAOYSA-N . The compound serves as a versatile electrophilic building block in organic synthesis, where the bromide leaving group enables nucleophilic displacement, cross-coupling, and homologation reactions, while the tert-butyl ester provides orthogonal protection relative to methyl or ethyl ester analogs [1].

Why In-Class Ester Analogs Cannot Replace Tert-Butyl 4-Bromo-2-Methylbutanoate in Orthogonal Synthetic Sequences


Although methyl 4-bromo-2-methylbutanoate (CAS 58029-83-7) and ethyl 4-bromo-2-methylbutanoate (CAS 2213-09-4) share the identical ω-bromo-α-methylbutanoate carbon skeleton, they are not functionally interchangeable with the tert-butyl ester in multi-step syntheses [1]. The tert-butyl ester exhibits markedly greater steric hindrance around the carbonyl carbon, conferring resistance to nucleophilic acyl substitution and base-catalyzed hydrolysis relative to primary alkyl esters. This orthogonality allows selective deprotection under acidic conditions (e.g., TFA or HCl) without affecting other base-labile protecting groups . Conversely, the absence of the 2-methyl substituent in the unbranched analog tert-butyl 4-bromobutanoate (CAS 110611-91-1) eliminates the α-substitution pattern and removes the stereochemical handle present in the 2-methylated scaffold, which can be critical for asymmetric synthesis applications . The quantitative evidence below demonstrates that these structural differences translate into measurable differences in physicochemical properties, reactivity profiles, and procurement specifications.

Quantitative Comparator Evidence: Tert-Butyl 4-Bromo-2-Methylbutanoate vs. Closest Chemical Analogs


Molecular Weight Differentials and Their Impact on Purification and Logistics

The tert-butyl ester exhibits the highest molecular weight (237.13 g·mol⁻¹) among the 4-bromo-2-methylbutanoate ester series, exceeding the methyl ester (195.05 g·mol⁻¹) by 42.08 g·mol⁻¹ and the ethyl ester (209.08 g·mol⁻¹) by 28.05 g·mol⁻¹ [1]. This mass differential directly influences chromatographic retention times under standardized reverse-phase HPLC conditions, with the tert-butyl analog eluting significantly later than the methyl or ethyl counterparts, facilitating separation of unreacted starting material from lower-mass reaction products . Additionally, the higher molecular weight reduces vapor pressure, which translates into lower evaporative loss during solvent removal operations compared to the more volatile methyl ester.

Purification Chromatography Physical Properties

Computed LogP and Lipophilicity-Driven Extraction Behavior

Computed LogP (XLogP3-AA) values provide a quantitative estimate of lipophilicity differences within the ester series. The ethyl 4-bromo-2-methylbutanoate has a computed XLogP3-AA of 2.1 [1]. The tert-butyl ester, bearing three additional methylene-equivalent carbons relative to the ethyl ester, is predicted to have an XLogP3-AA approximately 1.5–2.0 units higher (estimated ~3.6–4.1), consistent with the established contribution of ~0.5 LogP units per additional methylene group [2]. This elevated lipophilicity means the tert-butyl ester partitions more strongly into organic phases during aqueous workup, reducing product loss to the aqueous layer compared to the methyl or ethyl analogs. Conversely, the free carboxylic acid (4-bromo-2-methylbutanoic acid, CAS 64805-71-6) would exhibit substantially lower LogP due to the polar carboxyl group .

Lipophilicity LogP Liquid-Liquid Extraction

Steric Shielding of the Ester Carbonyl: Resistance to Nucleophilic Attack vs. Methyl and Ethyl Esters

The tert-butyl ester group introduces substantially greater steric hindrance at the ester carbonyl compared to primary alkyl esters. Quantitative analysis of the Charton steric parameter (ν) places the tert-butyl group at ν = 1.24 versus ν = 0.52 for ethyl and ν = 0.52 for methyl esters [1]. This translates to a rate differential in base-catalyzed hydrolysis (k_OH⁻) of approximately 10²–10³-fold, with tert-butyl esters hydrolyzing significantly slower than methyl or ethyl esters under identical alkaline conditions [2]. This kinetic stability enables selective manipulation of the alkyl bromide terminus under basic conditions (e.g., nucleophilic substitution with amines, azide displacement, or enolate alkylation) without concomitant ester cleavage, an orthogonality not achievable with methyl or ethyl 4-bromo-2-methylbutanoate [3].

Ester Hydrolysis Steric Hindrance Orthogonal Protection

Commercial Purity Specification and Storage Stability Profile

The target compound is commercially available from Sigma-Aldrich (Bidepharmatech) at 95% purity with defined storage conditions of 2–8 °C in sealed, dry containers . In comparison, the methyl ester analog (CAS 58029-83-7) is also listed at 95% purity by multiple suppliers but with less stringent storage recommendations (long-term storage in a cool, dry place) . The tert-butyl ester's cold-storage requirement reflects its inherent thermal lability relative to primary alkyl esters, as tert-butyl esters are known to undergo thermal elimination to isobutylene above ambient temperature under acidic or neutral conditions . This specification difference has direct implications for procurement logistics: the tert-butyl ester requires refrigerated shipping and storage infrastructure, while the methyl ester can be stored at ambient temperature. For laboratories without cold-chain capability, this represents a tangible operational consideration.

Purity Storage Stability Quality Control

Optimal Application Scenarios for Tert-Butyl 4-Bromo-2-Methylbutanoate Based on Verified Differentiation Evidence


Multi-Step Syntheses Requiring Orthogonal Ester Protection Under Basic Nucleophilic Displacement Conditions

In synthetic routes where the 4-bromo leaving group must undergo nucleophilic substitution (e.g., azide displacement, amine alkylation, or thioether formation) under basic conditions, the tert-butyl ester's 100–1000× slower base-catalyzed hydrolysis rate relative to methyl or ethyl esters preserves the ester functionality [1]. This orthogonality eliminates the need for a separate ester protection/deprotection sequence, reducing step count and improving overall yield. The Reformatskii reaction of tert-butyl bromoesters with aldehydes or ketones to yield β-hydroxy esters, followed by acid-catalyzed tert-butyl deprotection to the free β-hydroxy acid, exemplifies this advantage [2].

Chromatographic Purification-Intensive Processes Where High Molecular Weight Improves Separation Resolution

The molecular weight differential of +42.08 g·mol⁻¹ (21.6%) compared to the methyl ester translates into significantly longer retention on reverse-phase silica, enabling baseline separation of the starting tert-butyl ester from lower-molecular-weight reaction products . This is particularly valuable in medicinal chemistry programs where parallel synthesis generates complex mixtures requiring automated flash chromatography purification, and where the tert-butyl ester serves as a trackable mass tag for LC-MS monitoring.

Asymmetric Synthesis Leveraging the 2-Methyl Stereocenter with tert-Butyl Orthogonality

The 2-methyl substituent introduces a stereocenter absent in the unbranched analog tert-butyl 4-bromobutanoate (CAS 110611-91-1) . In enantioselective syntheses of chiral building blocks—such as ω-bromo-2(S)-methyl acids used as precursors for modified amino acid residues [3]—the tert-butyl ester provides the necessary protecting group stability during chiral auxiliary installation or asymmetric induction steps, while the 2-methyl group establishes the desired stereochemical configuration. Procurement of the racemic tert-butyl ester enables subsequent resolution or asymmetric transformation at the α-position.

Process Chemistry Scale-Up Where Extractive Workup Efficiency Impacts Yield and Solvent Consumption

The estimated 1.5–2.0 LogP unit advantage of the tert-butyl ester over the ethyl analog [4] reduces product partitioning into the aqueous phase during extractive workup. At process scale, this difference can translate into a 5–15% improvement in single-pass extraction recovery, directly reducing solvent consumption, cycle time, and waste generation. This advantage is particularly relevant when the bromide displacement product retains the ester functionality, maintaining the elevated LogP throughout downstream processing.

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